2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL
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Overview
Description
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,4-D]pyrimidine core with a phenyl group at the 2-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the thiophene-2-carboxamides in formic acid or with triethyl orthoformate, followed by cyclization to form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl group at the 2-position can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. As a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidine: Similar in structure but with different substitution patterns and biological activities.
Thieno[3,4-B]pyridine: Another related compound with distinct properties and applications.
Uniqueness
2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to act as both a tyrosine kinase inhibitor and a cyclin-dependent kinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H10N2OS |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-phenyl-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2OS/c15-12-9-6-16-7-10(9)13-11(14-12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14,15) |
InChI Key |
KZLGPDODLDYACG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)N=C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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